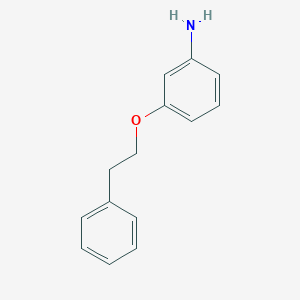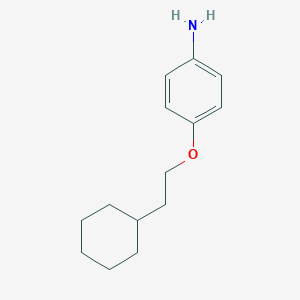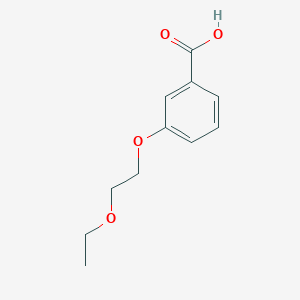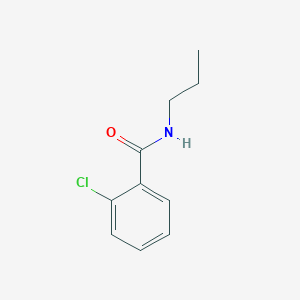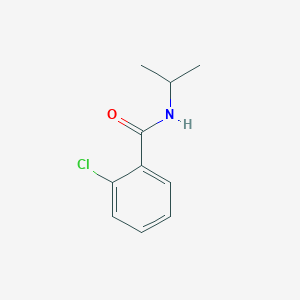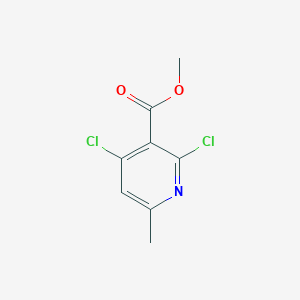
Bis(4-iodophenyl)methane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(4-iodophenyl)methane, also known as 4,4'-dimethyldiphenylmethane, is a chemical compound that belongs to the family of diarylmethanes. It has been widely used in scientific research due to its unique properties and potential applications in various fields.
作用机制
The mechanism of action of Bis(4-iodophenyl)methane is not fully understood, but it has been proposed that it acts by inducing oxidative stress and DNA damage in target cells. It has also been reported to inhibit the activity of certain enzymes involved in cell proliferation and survival, leading to apoptosis or cell death.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of bacterial and viral growth, the induction of apoptosis in cancer cells, and the modulation of immune responses. It has also been reported to exhibit anti-inflammatory and antioxidant activities, making it a potential candidate for the treatment of various diseases.
实验室实验的优点和局限性
The advantages of using Bis(4-iodophenyl)methane in lab experiments include its high purity, stability, and ease of synthesis. It is also relatively inexpensive compared to other compounds with similar properties. However, its limitations include its potential toxicity and the need for careful handling and disposal.
未来方向
There are several future directions for the use of Bis(4-iodophenyl)methane in scientific research. One potential application is in the development of new antimicrobial agents, as it has been shown to exhibit potent activity against a range of bacterial and viral pathogens. Another direction is in the development of new anticancer drugs, as it has been shown to induce apoptosis in cancer cells. Additionally, this compound could be used as a fluorescent probe for the detection of metal ions in biological systems, or as a ligand for the preparation of metal complexes with potential applications in catalysis or materials science.
Conclusion
This compound is a versatile and promising compound with potential applications in various scientific fields. Its unique properties and potential for drug discovery make it an important subject of research. Further studies are required to fully understand its mechanism of action and to explore its potential applications in medicine, materials science, and other fields.
合成方法
Bis(4-iodophenyl)methane can be synthesized through the reaction of 4-iodobenzyl chloride with benzene in the presence of a Lewis acid catalyst. The reaction proceeds through Friedel-Crafts alkylation, and the product is obtained in high yield and purity. Other methods of synthesis have also been reported, including the reaction of 4-iodobenzyl bromide with benzene in the presence of a palladium catalyst.
科学研究应用
Bis(4-iodophenyl)methane has been used in various scientific research applications, including the development of new materials, organic synthesis, and medicinal chemistry. It has been reported to exhibit potent antimicrobial, antiviral, and anticancer activities, making it a promising candidate for drug discovery. In addition, this compound has been used as a fluorescent probe for the detection of metal ions and as a ligand for the preparation of metal complexes.
属性
| 23055-78-9 | |
分子式 |
C13H10I2 |
分子量 |
420.03 g/mol |
IUPAC 名称 |
1-iodo-4-[(4-iodophenyl)methyl]benzene |
InChI |
InChI=1S/C13H10I2/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11/h1-8H,9H2 |
InChI 键 |
AWNHELPYJJKYDP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)I)I |
规范 SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)I)I |
| 23055-78-9 | |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-methyl-N-[(3-methylthiophen-2-yl)methyl]propan-2-amine](/img/structure/B183809.png)

![4-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid](/img/structure/B183813.png)

